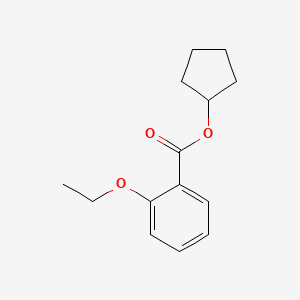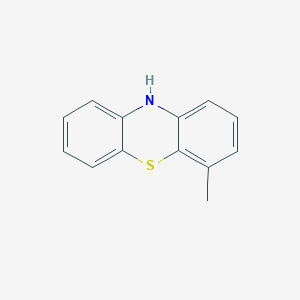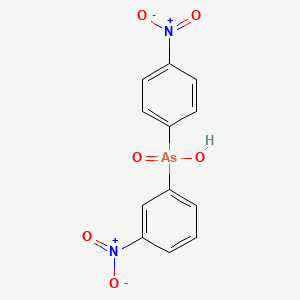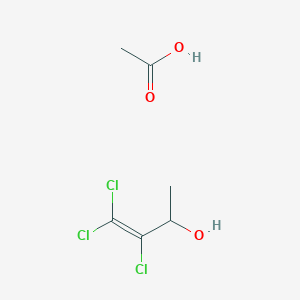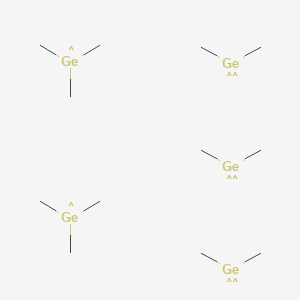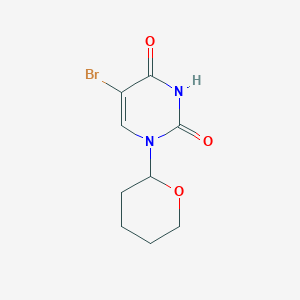
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromouracil and tetrahydro-2H-pyran.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts and Reagents: The reaction may require the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 5-bromouracil is reacted with tetrahydro-2H-pyran in the presence of the base and solvent. The reaction mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
化学反応の分析
Types of Reactions
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used under mild conditions (room temperature to 50°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-azido-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds with additional oxygen functionalities.
Reduction Products: Reduction can result in the formation of compounds with reduced functionalities.
科学的研究の応用
5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is investigated for its potential use in the synthesis of other valuable chemical intermediates.
作用機序
The mechanism of action of 5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione involves:
Molecular Targets: The compound can target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with nucleic acid synthesis or protein function, leading to its biological effects.
Binding Interactions: The bromine atom and pyrimidine ring play crucial roles in binding to the target molecules, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
5-Fluoro-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione: Similar structure but with a fluorine atom instead of bromine.
5-Chloro-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione: Similar structure but with a chlorine atom instead of bromine.
5-Iodo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-Bromo-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom provides distinct electronic and steric properties that can affect the compound’s behavior in chemical and biological systems.
特性
CAS番号 |
5580-89-2 |
|---|---|
分子式 |
C9H11BrN2O3 |
分子量 |
275.10 g/mol |
IUPAC名 |
5-bromo-1-(oxan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11BrN2O3/c10-6-5-12(9(14)11-8(6)13)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,11,13,14) |
InChIキー |
YKSYKEJFDYVOEW-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C=C(C(=O)NC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


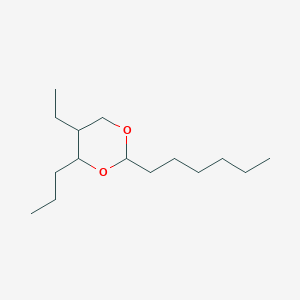

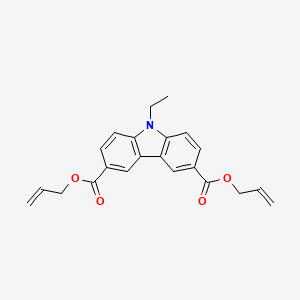
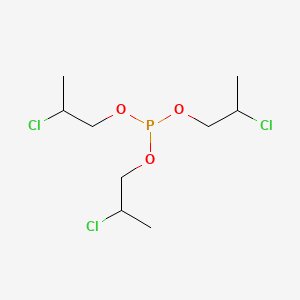
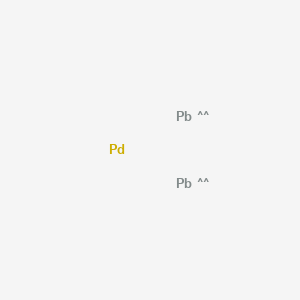
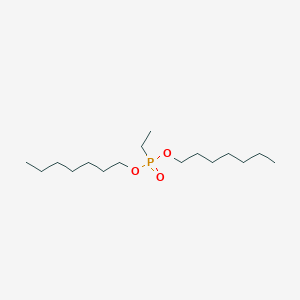
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

